molecular formula C7H9NO B039272 N-(2-propynyl)-3-methyl-2-azetidinone CAS No. 124443-41-0

N-(2-propynyl)-3-methyl-2-azetidinone

Cat. No. B039272
M. Wt: 123.15 g/mol
InChI Key: VBEUUMVTLWAHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propynyl)-3-methyl-2-azetidinone (NPA) is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in a variety of studies to investigate its mechanism of action and its potential applications in various fields.

Mechanism Of Action

N-(2-propynyl)-3-methyl-2-azetidinone functions as an irreversible inhibitor of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-propynyl)-3-methyl-2-azetidinone disrupts the normal protein degradation pathway, leading to the accumulation of misfolded and damaged proteins within cells. This, in turn, can lead to cell death or growth inhibition, depending on the specific cell type and context.

Biochemical And Physiological Effects

N-(2-propynyl)-3-methyl-2-azetidinone has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and context. In some cases, N-(2-propynyl)-3-methyl-2-azetidinone has been shown to induce cell death or growth inhibition, while in others it has been shown to have no effect or even promote cell growth. These effects are thought to be related to the specific target proteins and pathways affected by N-(2-propynyl)-3-methyl-2-azetidinone.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(2-propynyl)-3-methyl-2-azetidinone is its specificity for the proteasome, which allows for the selective inhibition of this important protein complex. This specificity also allows for the potential development of drugs targeting specific proteasome subunits or pathways. However, one limitation of N-(2-propynyl)-3-methyl-2-azetidinone is its irreversible inhibition of the proteasome, which can make it difficult to study the effects of transient proteasome inhibition.

Future Directions

There are several future directions for research on N-(2-propynyl)-3-methyl-2-azetidinone and its potential applications. One area of interest is the development of new drugs targeting specific proteasome subunits or pathways. Another area of interest is the investigation of the role of N-(2-propynyl)-3-methyl-2-azetidinone in the regulation of protein quality control and cellular stress responses. Finally, the potential use of N-(2-propynyl)-3-methyl-2-azetidinone as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders, is an area of ongoing research.

Synthesis Methods

The synthesis of N-(2-propynyl)-3-methyl-2-azetidinone involves the reaction of 3-methyl-2-azetidinone with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through several steps, including column chromatography, to obtain pure N-(2-propynyl)-3-methyl-2-azetidinone.

Scientific Research Applications

N-(2-propynyl)-3-methyl-2-azetidinone has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-propynyl)-3-methyl-2-azetidinone has been used to investigate the role of dopamine in the brain and its potential implications for Parkinson's disease. In cancer research, N-(2-propynyl)-3-methyl-2-azetidinone has been used to study the role of the proteasome in cancer cell growth and survival. In drug discovery, N-(2-propynyl)-3-methyl-2-azetidinone has been used as a scaffold for the development of new drugs targeting various biological pathways.

properties

CAS RN

124443-41-0

Product Name

N-(2-propynyl)-3-methyl-2-azetidinone

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-methyl-1-prop-2-ynylazetidin-2-one

InChI

InChI=1S/C7H9NO/c1-3-4-8-5-6(2)7(8)9/h1,6H,4-5H2,2H3

InChI Key

VBEUUMVTLWAHCQ-UHFFFAOYSA-N

SMILES

CC1CN(C1=O)CC#C

Canonical SMILES

CC1CN(C1=O)CC#C

synonyms

2-Azetidinone,3-methyl-1-(2-propynyl)-(9CI)

Origin of Product

United States

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